1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-ylmethyl precursor, which is then coupled with a pyrazolo[3,4-b]pyridine derivative. The carboxylic acid group is introduced through subsequent functional group transformations. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. This often includes the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under hydrogenation conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, hydrogen gas with palladium on carbon for reduction, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Scientific Research Applications
1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: Shares the furan ring but lacks the pyrazolo[3,4-b]pyridine core.
6-Phenylpyrazolo[3,4-b]pyridine: Contains the pyrazolo[3,4-b]pyridine core but lacks the furan ring and carboxylic acid group.
Benzofuran derivatives: Similar in structure but with a benzene ring fused to furan instead of the pyrazolo[3,4-b]pyridine core.
Uniqueness
1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is unique due to its combination of a furan ring, a pyrazolo[3,4-b]pyridine core, and a carboxylic acid group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-6-phenylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3/c22-18(23)14-9-16(12-5-2-1-3-6-12)20-17-15(14)10-19-21(17)11-13-7-4-8-24-13/h1-10H,11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGALBYAHSRKPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=NN3CC4=CC=CO4)C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
929974-37-8 |
Source
|
Record name | 1-(furan-2-ylmethyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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